Methyl 5-amino-2-chloro-4-iodobenzoate
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Overview
Description
Methyl 5-amino-2-chloro-4-iodobenzoate is an organic compound with the molecular formula C8H7ClINO2. This compound is notable for its unique combination of functional groups, including an amino group, a chloro group, and an iodo group attached to a benzoate ester. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-chloro-4-iodobenzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.
Halogenation: The nitro compound is then subjected to halogenation, where chlorine and iodine are introduced at specific positions on the aromatic ring.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Esterification: Finally, the compound is esterified to form the methyl ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and iodo groups.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of various amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzoates.
Oxidation Products: Nitrobenzoates or nitrosobenzoates.
Reduction Products: Aminobenzoates or other amine derivatives.
Scientific Research Applications
Methyl 5-amino-2-chloro-4-iodobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-chloro-4-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, chloro, and iodo groups can influence its binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
- Methyl 2-amino-4-chloro-5-iodobenzoate
- Methyl 4-amino-2-chloro-5-iodobenzoate
Comparison: Methyl 5-amino-2-chloro-4-iodobenzoate is unique due to the specific positioning of its functional groups, which can significantly impact its reactivity and applications. For instance, the position of the amino group can influence the compound’s ability to participate in specific chemical reactions or interact with biological targets differently compared to its isomers.
Properties
IUPAC Name |
methyl 5-amino-2-chloro-4-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPSGQLPWJXQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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